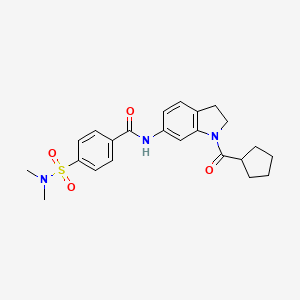

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide

Description

N-(1-(Cyclopentanecarbonyl)indolin-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide is a synthetic small molecule featuring a benzamide core substituted with a dimethylsulfamoyl group at the 4-position and an indolin-6-yl moiety modified by a cyclopentanecarbonyl group. The dimethylsulfamoyl group may enhance solubility and hydrogen-bonding capacity, while the cyclopentanecarbonyl-indoline moiety likely contributes to conformational rigidity and target engagement .

Properties

IUPAC Name |

N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-4-(dimethylsulfamoyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O4S/c1-25(2)31(29,30)20-11-8-17(9-12-20)22(27)24-19-10-7-16-13-14-26(21(16)15-19)23(28)18-5-3-4-6-18/h7-12,15,18H,3-6,13-14H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODOIHAUTMFFJMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(CCN3C(=O)C4CCCC4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide” typically involves multiple steps, including:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.

Sulfonamide Formation: The N,N-dimethylsulfamoyl group can be introduced through sulfonylation reactions using N,N-dimethylsulfamoyl chloride.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the carbonyl group or other functional groups within the molecule.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring and the benzamide moiety.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

Biology

Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in disease pathways.

Receptor Binding: Investigated for its ability to bind to certain biological receptors.

Medicine

Drug Development: Explored as a lead compound for the development of new therapeutic agents.

Anticancer Activity: Potential anticancer properties due to its ability to interfere with cell proliferation.

Industry

Material Science: Applications in the development of new materials with specific properties.

Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of “N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide” involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition of enzyme activity by binding to the active site or allosteric sites.

Receptors: Binding to cell surface or intracellular receptors, modulating their activity.

Pathways: Interference with signaling pathways involved in cell growth, apoptosis, or other biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Benzamide Derivatives

Substituent Variations in Benzamide Scaffolds

Key analogues include compounds from the provided evidence (Table 1):

Table 1: Structural Comparison of Benzamide Derivatives

Key Observations:

Sulfamoyl Group Variations :

- The target compound’s dimethylsulfamoyl group (polar, hydrogen-bond acceptor) contrasts with ’s N-substituted sulfamoyl derivatives (e.g., 3a–g), which may exhibit variable solubility and target affinity depending on substituents .

- Compared to ’s alkoxy-phenyl substituents (e.g., butoxy, pentyloxy), the dimethylsulfamoyl group likely reduces lipophilicity (logP) but enhances aqueous solubility .

Cyclopentanecarbonyl vs. In , the 4-methoxyphenyl substituent introduces electron-donating effects, which could alter π-π stacking interactions in target binding compared to the indoline-cyclopentane system .

Pharmacological and Computational Insights

Binding Affinity and Docking Studies

While direct data for the target compound is absent in the evidence, Glide XP docking () methodologies suggest that hydrophobic enclosure and hydrogen-bonding motifs are critical for affinity. The target compound’s dimethylsulfamoyl group may participate in charged hydrogen bonds within hydrophobic pockets, similar to sulfonamide-containing inhibitors studied via Glide XP .

Biological Activity

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide is a complex organic compound that belongs to the class of indole derivatives, which are known for their diverse biological activities. This article explores the biological activity, synthesis, mechanisms of action, and potential applications of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 430.5 g/mol. The compound features an indole moiety linked to a cyclopentanecarbonyl group and a dimethylsulfamoyl group, which contribute to its unique chemical properties and biological activities.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Indole Core : This is achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Cyclopentanecarbonyl Group : Acylation of the indole core with cyclopentanecarbonyl chloride under basic conditions.

- Attachment of the Dimethylsulfamoyl Moiety : This is accomplished via an amide coupling reaction using dimethylsulfamide and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

The biological activity of this compound can be attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound may bind to specific enzymes, inhibiting their activity and thereby affecting metabolic pathways.

- Receptor Modulation : It can interact with receptors, altering signaling pathways involved in cellular responses.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects:

- Anti-inflammatory Properties : Similar compounds in the benzamide class have demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha .

- Antitumor Activity : There is evidence suggesting that indole derivatives can induce apoptosis in cancer cells, potentially through NF-kappaB pathway modulation .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| N-(1-(thiophene-2-carbonyl)indolin-6-yl)-3,4-dimethoxybenzenesulfonamide | Indole derivative with thiophene | Similar biological activities; different ring structure |

| N-(1-(cyclobutanecarbonyl)indolin-6-yl)-4-(morpholinosulfonyl)benzamide | Indole derivative with morpholino group | Potentially different pharmacological profiles |

| N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-methylbenzenesulfonamide | Indole derivative with cyclopropane | Variation in carbon chain length; different reactivity |

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- Study on Anti-inflammatory Effects : A study demonstrated that similar benzamide derivatives could inhibit lipopolysaccharide-induced TNF-alpha production in mouse models, suggesting potential for treating inflammatory diseases .

- Cancer Research : Investigations into indole-based compounds have shown promise in inducing apoptosis in various cancer cell lines through modulation of apoptotic pathways .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide with high purity?

- Methodological Answer : Synthesis involves multi-step reactions, including cyclopentanecarbonyl chloride coupling to the indoline moiety and sulfamoyl benzamide formation. Critical steps include:

- Temperature control : Maintain 0–5°C during acylation to prevent side reactions (e.g., over-acylation) .

- Solvent selection : Use anhydrous DMF or dichloromethane for nucleophilic substitution reactions to optimize yield .

- Purification : Employ flash column chromatography (e.g., 20–33% ethyl acetate/hexane gradient) and confirm purity via HPLC (≥95%) .

Q. How can structural characterization of this compound be performed to validate its identity?

- Methodological Answer :

- NMR spectroscopy : Use , , and NMR (if applicable) to confirm substituent positions and stereochemistry. For example, the dimethylsulfamoyl group shows characteristic singlets at ~2.8 ppm () and 40–45 ppm () .

- HRMS : Verify molecular weight (calculated : ~476.16 g/mol) with <2 ppm error .

- IR spectroscopy : Detect amide C=O stretches (~1650–1700 cm) and sulfonamide S=O stretches (~1150–1350 cm) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of the cyclopentanecarbonyl and sulfamoyl groups?

- Methodological Answer :

- Analog synthesis : Replace cyclopentanecarbonyl with smaller (cyclopropane) or bulkier (adamantyl) groups to assess steric effects on target binding .

- Sulfamoyl modification : Substitute dimethylsulfamoyl with methylsulfonyl or trifluoromethanesulfonyl to evaluate electronic effects on enzyme inhibition .

- Assay design : Use enzyme inhibition assays (e.g., kinase profiling) and cellular viability tests (e.g., IC) to correlate structural changes with activity .

Q. What computational strategies can predict the binding mode of this compound to its target protein?

- Methodological Answer :

- Molecular docking : Use Glide XP scoring to model hydrophobic enclosure and hydrogen-bond interactions. For example, the sulfamoyl group may form hydrogen bonds with lysine residues in kinase active sites .

- MD simulations : Run 100-ns trajectories to assess stability of the protein-ligand complex, focusing on conformational changes in the indoline moiety .

- Free-energy calculations : Apply MM-GBSA to estimate binding affinities and validate against experimental IC values .

Q. How should researchers address contradictory bioactivity data across different studies?

- Methodological Answer :

- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays) .

- Impurity analysis : Use LC-MS to rule out batch-specific contaminants (e.g., unreacted intermediates) affecting results .

- Meta-analysis : Compare data across ≥3 independent studies and apply statistical tools (e.g., ANOVA) to identify outliers .

Q. What challenges arise in scaling up the synthesis of this compound for preclinical testing?

- Methodological Answer :

- Reaction scalability : Transition from batch to flow chemistry for exothermic steps (e.g., acylation) to improve safety and yield .

- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective large-scale purification .

- Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) to establish shelf-life guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.